Potency Comparison: mEH-IN-1 vs. Prior mEH Inhibitor Chemotypes
mEH-IN-1 (Compound 62) demonstrates an IC50 of 2.2 nM against human mEH, placing it within the 0.94–11 nM range characteristic of the optimized 2-alkylthio acetamide series [1]. This potency level is approximately two orders of magnitude (≥100-fold) greater than that of earlier mEH inhibitor chemotypes, which typically exhibited IC50 values ≥480 nM [2]. The potency gap is further underscored by comparison with elaidamide, a fatty amide mEH inhibitor, which displays a Ki of 70 nM against rat mEH—roughly 32-fold weaker than mEH-IN-1's IC50 when considered on a comparable nM scale [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM |
| Comparator Or Baseline | Earlier amine/amide/urea inhibitors: IC50 ≥480 nM; Elaidamide: Ki = 70 nM |
| Quantified Difference | ≥218-fold vs. earlier chemotypes; ~32-fold vs. elaidamide |
| Conditions | Human mEH fluorescence-based assay; recombinant enzyme with CMNGC or analogous substrate |
Why This Matters
This potency differential defines mEH-IN-1 as a low-nanomolar tool compound essential for experiments requiring robust target engagement at minimal concentrations, whereas earlier chemotypes may fail to achieve complete mEH inhibition without confounding off-target effects at higher doses.
- [1] Barnych B, et al. Development of potent inhibitors of the human microsomal epoxide hydrolase. Eur J Med Chem. 2020;193:112206. View Source
- [2] Barnych B, et al. Development of potent inhibitors of the human microsomal epoxide hydrolase. Eur J Med Chem. 2020;193:112206. View Source
- [3] Morisseau C, et al. Development of metabolically stable inhibitors of mammalian microsomal epoxide hydrolase. Chem Res Toxicol. 2008;21(4):951-957. View Source
